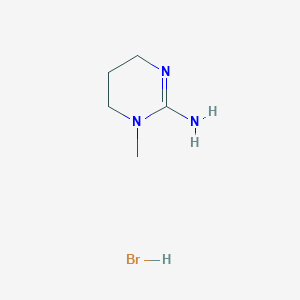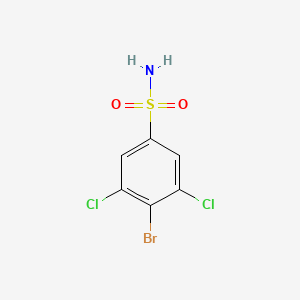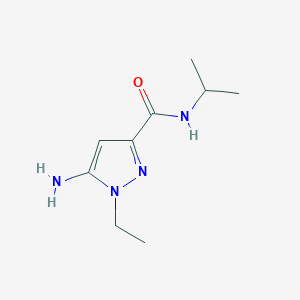![molecular formula C15H15Cl2NO3S B2471679 2-(2,4-DICHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE CAS No. 1421467-31-3](/img/structure/B2471679.png)
2-(2,4-DICHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenoxyacetic acid.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 3-hydroxy-3-(thiophen-2-yl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the thiophene ring can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular responses.
Influencing Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic Acid: A precursor in the synthesis of the target compound.
3-Hydroxy-3-(thiophen-2-yl)propylamine: Another precursor used in the synthesis.
2,4-Dichlorophenol: A starting material for the synthesis of the dichlorophenoxy intermediate.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide is unique due to the presence of both the dichlorophenoxy and thiophene moieties, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-thiophen-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c16-10-3-4-13(11(17)8-10)21-9-15(20)18-6-5-12(19)14-2-1-7-22-14/h1-4,7-8,12,19H,5-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCTBWZEIJHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2471597.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2471599.png)




![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2471610.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2471611.png)



![N'-cycloheptyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2471616.png)
![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)
![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)
